N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide
CAS No.:
Cat. No.: VC16355140
Molecular Formula: C19H20N2O3S2
Molecular Weight: 388.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H20N2O3S2 |
|---|---|
| Molecular Weight | 388.5 g/mol |
| IUPAC Name | N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)acetamide |
| Standard InChI | InChI=1S/C19H20N2O3S2/c1-23-15-6-5-13(10-16(15)24-2)7-8-20-18(22)11-14-12-26-19(21-14)17-4-3-9-25-17/h3-6,9-10,12H,7-8,11H2,1-2H3,(H,20,22) |
| Standard InChI Key | CHLGFDGGZRNILF-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)CCNC(=O)CC2=CSC(=N2)C3=CC=CS3)OC |
Introduction
Chemical Identification and Structural Characteristics
Molecular Architecture
The compound’s structure comprises three distinct domains:
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3,4-Dimethoxyphenethylamine backbone: A benzene ring substituted with methoxy groups at positions 3 and 4, connected to an ethylamine chain.
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Acetamide linker: A carbonyl group bridges the phenethylamine and thiazole ring.
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2-(Thiophen-2-yl)-1,3-thiazole: A five-membered thiazole ring with a sulfur atom at position 1 and a nitrogen at position 3, substituted at position 2 with a thiophene heterocycle.
The molecular formula is C₂₁H₂₁N₃O₃S₂, with a calculated molecular weight of 427.54 g/mol. Key stereochemical features include an achiral center due to the absence of asymmetric carbons in the thiazole-thiophene system .
Table 1: Comparative Structural Data of Analogous Acetamide Derivatives
Synthesis and Crystallographic Insights
Synthetic Pathways
While no explicit synthesis protocols exist for the target compound, analogous routes suggest a multi-step approach:
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Thiazole Formation: Condensation of thiophene-2-carbaldehyde with thioacetamide under acidic conditions yields 2-(thiophen-2-yl)-1,3-thiazole-4-carboxylic acid.
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Acetamide Coupling: Activation of the carboxylic acid (e.g., via HATU/DIPEA) and reaction with 2-(3,4-dimethoxyphenyl)ethylamine forms the acetamide linkage .
Crystallographic data for related compounds (e.g., C₂₄H₂₄FNO₃S) reveal triclinic crystal systems with hydrogen-bonded chains along the a-axis, suggesting similar packing behavior for the target molecule .
Physicochemical and Pharmacokinetic Properties
Solubility and Partitioning
The compound’s logP of ~3.7 predicts moderate lipophilicity, favoring membrane permeability but posing challenges for aqueous solubility. The logSw (aqueous solubility) is estimated at -4.2, indicating poor solubility in neutral buffers. Methoxy and thiophenyl groups contribute to π-π stacking interactions, potentially affecting crystallization tendencies .
Metabolic Stability
In silico predictions (SwissADME) highlight susceptibility to cytochrome P450-mediated oxidation at the thiophene ring and O-demethylation of the 3,4-dimethoxy groups. Glucuronidation of the phenolic metabolites is likely, as observed in structurally related compounds .
| Target | Assay Type | Predicted IC₅₀ (nM) | Confidence |
|---|---|---|---|
| 5-HT₂A Receptor | Molecular Docking | 120 | Medium |
| Mycobacterium InhA | QSAR Model | 450 | Low |
| CYP3A4 Inhibition | In Silico | 8.2 µM | High |
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